molecular formula C11H7BrFN B12848704 3-Bromo-4-(3'-fluorophenyl)pyridine

3-Bromo-4-(3'-fluorophenyl)pyridine

Cat. No.: B12848704
M. Wt: 252.08 g/mol
InChI Key: FBCKAFRAPBEOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(3’-fluorophenyl)pyridine is an organic compound with the molecular formula C({11})H({7})BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and fluorine substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(3’-fluorophenyl)pyridine typically involves the bromination of 4-(3’-fluorophenyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-4-(3’-fluorophenyl)pyridine can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH(_2)) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or palladium on carbon (Pd/C) with hydrogen gas (H(_2)) are used.

Major Products:

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridines.

Scientific Research Applications

Chemistry: 3-Bromo-4-(3’-fluorophenyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.

Industry: The compound is utilized in the production of specialty chemicals and materials, including advanced polymers and electronic materials.

Properties

Molecular Formula

C11H7BrFN

Molecular Weight

252.08 g/mol

IUPAC Name

3-bromo-4-(3-fluorophenyl)pyridine

InChI

InChI=1S/C11H7BrFN/c12-11-7-14-5-4-10(11)8-2-1-3-9(13)6-8/h1-7H

InChI Key

FBCKAFRAPBEOLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.